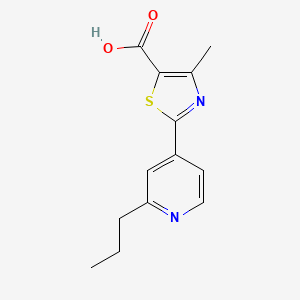

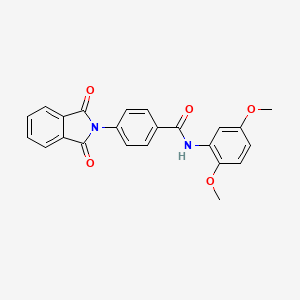

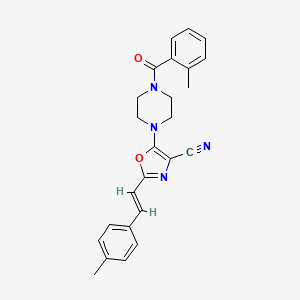

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of elemental analysis, NMR, and single crystal X-ray diffraction to characterize the molecular structure. For instance, the synthesis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is detailed, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation . Additionally, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various substituted amino- and chloro-pyrimidine derivatives is described, indicating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of related compounds is often stabilized by hydrogen bonds, as seen in the crystal structure of the compound studied in paper , where an S(6) ring motif is generated. The crystal packing is further stabilized by supramolecular chains and networks formed through hydrogen bonding. These structural details are crucial for understanding the molecular conformation and stability of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives include the transformation of methoxy-pyrimidinones into amino-derivatives and chloro-pyrimidines . These reactions are facilitated by reagents such as SOCl2 and DMF, indicating the reactivity of the pyrimidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the intramolecular hydrogen bond in the compound from paper contributes to its stability. Theoretical studies using DFT calculations provide insights into the electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, which are indicative of the biological activity of these compounds . Thermo dynamical properties at different temperatures are also calculated, showing the relationship between these properties and temperature .

科学的研究の応用

Optoelectronic Materials Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research has highlighted the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of such compounds are particularly important for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, these compounds have potential as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Synthesis Methodologies

A Facile Entry to Pyrimido[4,5-b]Quinolines and Its Thio Analogues : This study describes a novel method for synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, starting from barbituric acid derivatives. These compounds have been noted for their significant therapeutic importance, providing a straightforward synthesis approach in good yields (Nandha kumar et al., 2001).

Biological Activities

Pyrrolobenzimidazoles in Cancer Treatment : The design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, including the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs), have been discussed. These compounds represent a new class of antitumor agents with advantages over other such agents, showing promise in cancer treatment (Skibo, 1998).

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) : This review focuses on the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic applications (Parmar et al., 2023).

Research Developments in the Syntheses, Anti-inflammatory Activities and Structure–Activity Relationships of Pyrimidines : This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives. It emphasizes the potential of pyrimidines as anti-inflammatory agents, suggesting directions for future research to develop new pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

特性

IUPAC Name |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-23-16-8-6-14(7-9-16)17-12-19(21-13-20-17)22-11-10-15-4-2-3-5-18(15)22/h2-9,12-13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHTVCUKLMVBIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine](/img/structure/B2543812.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2543813.png)

![3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2543819.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2543821.png)

![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543827.png)

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)